S-(Bromophenyl)cysteine
Description
Structure
2D Structure
Properties
CAS No. |
130247-40-4 |
|---|---|
Molecular Formula |
C9H14BrNO2S |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-amino-3-deuteriosulfanylpropanoic acid;benzene;(2H)bromane |
InChI |
InChI=1S/C6H6.C3H7NO2S.BrH/c1-2-4-6-5-3-1;4-2(1-7)3(5)6;/h1-6H;2,7H,1,4H2,(H,5,6);1H/i/hD2 |
InChI Key |
CETZTQXAIDOVOM-ZSJDYOACSA-N |
SMILES |
C1=CC=CC=C1.C(C(C(=O)O)N)S.Br |
Isomeric SMILES |
[2H]SCC(C(=O)O)N.[2H]Br.C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=CC=C1.C(C(C(=O)O)N)S.Br |
Synonyms |
S-(bromophenyl)cysteine |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S Bromophenyl Cysteine
Formation within the Mercapturic Acid Pathway (MAP)
The mercapturic acid pathway is a multi-step process that ultimately converts harmful electrophilic compounds into less toxic, water-soluble mercapturic acids, which are then readily excreted in the urine. tandfonline.comresearchgate.net The initial discovery of this pathway dates back to 1879, when researchers observed that dogs administered bromobenzene (B47551) or chlorobenzene (B131634) excreted S-(bromophenyl)- or S-(chlorophenyl)mercapturic acid, respectively. tandfonline.comissx.org This pathway begins with the crucial conjugation of the electrophile with glutathione (B108866) (GSH). tandfonline.comresearchgate.net
Glutathione S-transferase (GST)-catalyzed Conjugation with Electrophilic Bromobenzene Metabolites
The first and rate-limiting step in the mercapturic acid pathway is the conjugation of an electrophilic metabolite of bromobenzene with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). tandfonline.comnih.govresearchgate.net This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). tandfonline.commdpi.com GSTs play a pivotal role in cellular detoxification by rendering xenobiotics more water-soluble and less toxic, preparing them for subsequent metabolic processing and excretion. nih.govmdpi.com
The enzymatic conjugation facilitated by GSTs results in the formation of a glutathione S-conjugate. In the case of bromobenzene, this conjugate is S-(Bromophenyl)glutathione. tandfonline.comresearchgate.net This reaction involves the nucleophilic attack of the sulfur atom of the cysteine residue within glutathione on an electrophilic center of the activated bromobenzene metabolite. nih.gov The formation of this thioether bond is a critical detoxification step, as the resulting glutathione conjugate is generally less reactive and more hydrophilic than the parent compound. tandfonline.com
Before conjugation with glutathione can occur, the relatively inert bromobenzene molecule must be metabolically activated to form an electrophilic intermediate. This bioactivation is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes. tandfonline.comresearchgate.netnih.gov CYPs are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. researchgate.netwiley.com In the case of bromobenzene, CYPs catalyze its oxidation to form reactive electrophiles such as bromobenzene-3,4-oxide, an epoxide. tandfonline.comresearchgate.nethmdb.ca This epoxide is a key electrophilic intermediate that readily reacts with nucleophiles like glutathione. tandfonline.comhmdb.ca
Sequential Hydrolysis of Glutathione S-conjugates
Following its formation, the S-(Bromophenyl)glutathione conjugate undergoes a series of hydrolytic reactions to ultimately yield S-(Bromophenyl)cysteine. tandfonline.comresearchgate.net This process involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. nih.govnih.gov
The first step in the breakdown of S-(Bromophenyl)glutathione is the removal of the γ-glutamyl residue. This reaction is catalyzed by the enzyme γ-Glutamyltransferase (GGT). tandfonline.comwikipedia.orgajol.info GGT is a membrane-bound enzyme that plays a crucial role in glutathione metabolism by transferring the γ-glutamyl group to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.orgresearchgate.net The action of GGT on S-(Bromophenyl)glutathione results in the formation of S-(Bromophenyl)cysteinylglycine and glutamate. tandfonline.comnih.gov
The final step in the formation of this compound is the cleavage of the glycine residue from S-(Bromophenyl)cysteinylglycine. tandfonline.comresearchgate.net This hydrolysis is carried out by various dipeptidases, with Aminopeptidase (B13392206) N being a notable example. tandfonline.comnih.gov These enzymes cleave the peptide bond between the cysteine and glycine residues, releasing this compound and glycine. tandfonline.comnih.govexpasy.org The resulting this compound is then typically N-acetylated to form the final mercapturic acid, which is excreted. tandfonline.comresearchgate.net
Inter-organ Transport and Distribution of Mercapturate Pathway Intermediates
The formation of glutathione S-conjugates, the precursors to this compound, predominantly occurs in the liver. nih.govwur.nl Following their synthesis, these intermediates are transported to other organs, primarily the kidneys, for further processing and eventual excretion. nih.gov This inter-organ transport is a crucial step in the mercapturic acid pathway.
The liver can release glutathione S-conjugates into either the bile or the bloodstream. wur.nl Those released into the bloodstream are transported to the kidneys. Here, renal proximal tubular cells play a significant role in their uptake and metabolism. wur.nl The intermediates of the mercapturate pathway, including cysteine S-conjugates like this compound, are handled by specific transport systems within the kidneys, facilitating their elimination in the urine as mercapturic acids (N-acetyl-L-cysteine S-conjugates). tandfonline.comresearchgate.net The efficiency of this transport and the distribution of the metabolizing enzymes can vary between different species. nih.gov
Microbial Biotransformation Involving C-S Bond Cleavage
Intestinal microorganisms can also play a role in the metabolism of cysteine S-conjugates, including this compound. jst.go.jpnih.gov Certain gut bacteria possess enzymes capable of cleaving the carbon-sulfur (C-S) bond of these compounds. jst.go.jpnih.gov This biotransformation represents an alternative metabolic fate for this compound and can lead to the formation of reactive thiols.
A key enzyme in this microbial metabolism is cysteine S-conjugate β-lyase (C-S lyase). jst.go.jp This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the cleavage of the C-S bond in this compound through a β-elimination reaction. portlandpress.comcreative-enzymes.comresearchgate.net This reaction yields a thiol (bromothiophenol), pyruvate (B1213749), and ammonia. portlandpress.comcreative-enzymes.com
Human liver also contains a cysteine-conjugate β-lyase that can act on S-(p-bromophenyl)-L-cysteine. portlandpress.com This enzyme has an optimal pH of 8.5 and an apparent Michaelis constant (Km) of 0.7 mM for this substrate. portlandpress.com The activity of this enzyme is dependent on pyridoxal 5'-phosphate as a cofactor. portlandpress.com It's important to note that several enzymes involved in amino acid metabolism can exhibit β-lyase activity as a non-physiological side reaction. nih.gov
Bacterial C-S lyases exhibit a range of substrate specificities. For instance, the C-S lyase purified from Fusobacterium varium shows a high specificity for S-(p-bromophenyl)-L-cysteine and S-phenyl-L-cysteine. jst.go.jp In contrast, its activity towards S-methyl-L-cysteine and L-cysteine is low. jst.go.jp This indicates a preference for S-aryl-L-cysteine substrates. Other bacterial C-S lyases, such as the one from Lactobacillus delbrueckii, also demonstrate broad substrate specificity towards various sulfur-containing amino acids and can cleave cysteine-S-conjugates. nih.gov The specificity of these enzymes is crucial as it determines which xenobiotic conjugates can be metabolized through this pathway, potentially leading to the release of reactive and odorous thiol compounds. researchgate.net
Enzymatic and Chemical Synthesis Methodologies for S Bromophenyl Cysteine and Its Analogs
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions to produce target molecules efficiently.
Tryptophan synthase (E.C. 4.2.1.20) has proven to be a valuable biocatalyst for the synthesis of S-aryl-L-cysteine derivatives. nih.govresearchgate.net This enzyme, typically sourced from microorganisms like Escherichia coli, catalyzes the β-substitution of L-serine with a suitable thiol, yielding the corresponding S-substituted L-cysteine. nih.govresearchgate.net A notable application is the synthesis of S-phenyl-L-cysteine, where thiophenol serves as the substrate. nih.govresearchgate.net Research has demonstrated that recombinant tryptophan synthase from E. coli can effectively catalyze the formation of L-cysteine from L-serine and sodium hydrosulfide. nih.gov
The efficiency of tryptophan synthase is influenced by several factors, including pH, temperature, and substrate concentration. For the synthesis of S-phenyl-L-cysteine, optimal conditions have been identified as a pH of 9.0 and a temperature of 40°C. nih.gov Under these conditions, with a substrate concentration of 180 mmol/L, a high yield of 96% and a purity of 99.9% for S-phenyl-L-cysteine have been reported. nih.gov
Recent advancements have focused on enhancing the enzymatic activity through directed evolution. By employing techniques like error-prone PCR, mutant strains of tryptophan synthase with improved catalytic efficiency have been developed. researchgate.net Furthermore, studies have shown that cultivating microorganisms in a medium lacking L-tryptophan can enhance the synthesis of S-allyl-l-cysteine, a related compound, suggesting a potential strategy for optimizing the production of other S-aryl-L-cysteine analogs. nih.gov
| Parameter | Optimal Value for S-phenyl-L-cysteine Synthesis | Reference |
| pH | 9.0 | nih.gov |
| Temperature | 40°C | nih.gov |
| Substrate Concentration | 180 mmol/L | nih.gov |
| Yield | 96% | nih.gov |
| Purity | 99.9% | nih.gov |
A chemoenzymatic strategy has been developed for the synthesis of optically active S-phenyl-L-cysteine starting from the inexpensive precursor, bromobenzene (B47551). nih.govresearchgate.net This multi-step process begins with the chemical synthesis of thiophenol from bromobenzene. The initial step involves a Grignard reaction with magnesium, followed by subsequent chemical transformations to yield thiophenol. nih.govresearchgate.net
Chemical Synthesis Routes for S-aryl Cysteine Derivatives
Chemical synthesis offers versatile routes to S-aryl cysteine derivatives, allowing for a broad scope of aryl groups to be introduced.
A common method for the synthesis of S-aryl cysteines involves the coupling reaction between a cysteine or cystine moiety and an aryl halide. google.com This reaction is typically facilitated by a coupling agent, often a copper salt such as copper(I) or copper(II) bromide. google.comgoogle.com The reaction can be performed with either cysteine or cystine as the starting material. When using cystine, the disulfide bond is cleaved in situ to generate a cysteine thiolate, which then reacts with the aryl halide. google.com.na
The reaction conditions, including the choice of solvent and temperature, play a crucial role in the outcome of the synthesis. Common solvents for this reaction include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone. google.com The reaction is often heated to temperatures ranging from 80°C to 150°C to facilitate the coupling. google.comgoogle.com For instance, the reaction of N,N′-bis-benzyloxycarbonyl cystine with bromobenzene in DMF at 120°C has been reported. google.com
The stoichiometry of the reactants is also an important consideration. When cysteine is the starting material, the amount of aryl halide used is typically between 1 and 5 equivalents. google.comgoogle.com The use of protecting groups for the amine and carboxylic acid functionalities of cysteine or cystine is a common strategy to prevent side reactions. google.com
| Starting Material | Coupling Agent | Aryl Halide | Solvent | Temperature | Reference |
| Cysteine | Copper Oxide | Phenyl Bromide | Not specified | 115-125°C | google.com |
| N,N′-bis-benzyloxycarbonyl cystine | Copper powder | Bromobenzene | Dimethylformamide (DMF) | 120°C | google.com |
| Cystine | Copper (I) or (II) bromide | Not specified | Not specified | 80-150°C | google.com |
The development of enantioselective methods for the synthesis of S-aryl-L-cysteine is of significant interest, particularly for pharmaceutical applications where a specific stereoisomer is required. google.com One approach involves starting with a chiral precursor, such as L-cysteine, L-cystine, or L-serine, to ensure the desired stereochemistry in the final product. google.com These methods aim to produce S-aryl-L-cysteine with an enantiomeric excess greater than 96%. google.com
While enzymatic methods are inherently enantioselective, chemical strategies often require the use of chiral auxiliaries or catalysts to achieve high levels of stereocontrol. google.com However, some racemic syntheses can be followed by resolution steps to isolate the desired enantiomer, though this can be inefficient. google.com The direct use of chiral starting materials in coupling reactions is a more direct approach to obtaining enantiomerically pure S-aryl-L-cysteines. google.comgoogle.com
Synthetic Strategies for Cysteine Conjugates and Derivatives in Polymer Science
Cysteine and its derivatives are valuable building blocks in polymer science for creating functional materials with enhanced properties, such as muco- and tissue adhesion. mdpi.com The conjugation of cysteine to polymers can be achieved through several strategies, primarily categorized as "grafting to" and "grafting from" methods. mdpi.comresearchgate.net
In the "grafting to" approach, a pre-synthesized polymer is chemically modified by attaching cysteine or its derivatives to the polymer backbone or chain ends. mdpi.com This is often accomplished through reactions like amidation, where the amine group of cysteine reacts with a carboxylic acid group on the polymer, or through thiol-ene reactions. mdpi.comresearchgate.net
The "grafting from" strategy involves incorporating the cysteine moiety into the initiator molecule used for polymerization. mdpi.com This allows for the growth of polymer chains directly from the cysteine unit. Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of cysteine is a common technique used in this context, particularly for synthesizing polypeptides. mdpi.com
The thiol group of cysteine is a key functional handle for these conjugation reactions. It can be preactivated or reacted with unsaturated bonds in the polymer. researchgate.net A variety of synthetic polymers, including polyesters, polyurethanes, and poly(acrylic acid), have been successfully conjugated with cysteine to improve their performance in biomedical applications. mdpi.com
Rational Design and Synthesis of S-(Bromophenyl)cysteine Analogs for Research Applications
The rational design of this compound analogs is a strategic approach in medicinal chemistry and chemical biology aimed at developing novel molecules with tailored properties for specific research applications. This process involves the deliberate modification of the parent this compound structure to enhance biological activity, improve selectivity, or introduce new functionalities, such as probes for studying biological processes. The synthesis of these analogs employs a range of enzymatic and chemical methodologies to achieve the desired molecular architecture.
The core principle behind the rational design of these analogs often involves structure-activity relationship (SAR) studies. nih.govucla.edu By systematically altering substituents on the phenyl ring or modifying the cysteine backbone, researchers can probe interactions with biological targets and optimize the compound's performance. For example, analogs are frequently designed as inhibitors for specific enzymes, such as proteases, where the bromophenyl moiety can be positioned to interact with key residues in the active site. researchgate.net
One common design strategy is the synthesis of heterocyclic derivatives. Based on the structure of L-cysteine, a series of thiazolidine-4-carboxylic acids have been designed and synthesized. mdpi.comsemanticscholar.org This involves a one-pot reaction between L-cysteine and various substituted aldehydes. mdpi.comsemanticscholar.org This approach led to the creation of compounds like (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid, which was developed to explore potential antiviral and antifungal activities. mdpi.comsemanticscholar.org
Another rational design approach focuses on creating specific inhibitors for enzymes implicated in disease. For instance, guided by the structure of known inhibitors, a focused library of analogs can be designed and synthesized to target viral proteases, such as the SARS-CoV-2 main protease. nih.gov In these designs, the core structure is often retained to maintain critical interactions with the enzyme, while peripheral groups are modified to improve properties like potency and metabolic stability. researchgate.netnih.gov The synthesis of these targeted libraries can be expedited using methods like the Ugi four-component reaction. nih.gov
Furthermore, analogs are designed for use as chemical probes. For example, cysteine derivatives can be synthesized with photo-crosslinking groups to map interactions between ligands and their biomacromolecular targets. rsc.org The cysteine thiol group's unique reactivity is often exploited for specific chemical modifications. nih.gov
The synthesis of these rationally designed analogs can be complex. Chemoenzymatic methods offer a highly efficient route, as demonstrated in the preparation of optically active S-phenyl-L-cysteine using tryptophan synthase, which can achieve high yields and purity. nih.govresearchgate.netnih.gov Chemical synthesis routes are also prevalent, such as the copper-powder-mediated reaction of protected cystine with bromobenzene, although yields may vary. google.com The development of stereoselective synthetic techniques is crucial, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. google.com
Detailed findings from the synthesis and evaluation of specific this compound analogs are often presented in tabular format to facilitate comparison and SAR analysis.
| Compound Name | Synthetic Method | Yield | Physical Appearance | Research Application |
|---|---|---|---|---|
| (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid | One-pot reaction of L-cysteine and 4-bromobenzaldehyde | 87% | White solid | Antiviral and antifungal agent screening mdpi.comsemanticscholar.org |
| 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | Multi-step chemical synthesis | 70.7% | White solid | Antimicrobial agent development mdpi.com |
| 2-(2-Bromophenyl)-N-cyclohexylcyclopropane-1-carboxamide | Multi-step chemical synthesis | 76.0% | White solid | Antimicrobial agent development mdpi.com |
| 1-(3-bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea | Multi-step chemical synthesis | 72% | Not specified | Pancreatic cancer therapy research nih.gov |
The data illustrates how different synthetic strategies yield various analogs designed for specific research contexts. For example, the inhibitory activities of rationally designed compounds are critical for their application in drug discovery.
| Compound | Target | Activity | Research Context |
|---|---|---|---|
| (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-3-phenylpropanamide | Cysteine Protease B (CPB) | pKi = 6.82 | Development of antileishmanial compounds researchgate.net |
| (E)-4-(4-Bromophenyl)-2-oxo-N-phenethylbut-3-enamide | Phospholipase A and Acyltransferase (PLAAT) enzyme family | Increased potency over unsubstituted analogs | Investigation of enzyme inhibitors acs.org |
| Diphenyl-tethered pyrazolopyrimidine (bromophenyl derivative 22) | HDAC II / Topo I | IC50 = 1.12 µM (HDAC II), 13.44 µM (Topo I) | Cancer therapy research researchgate.net |
These research findings underscore the importance of rational design and targeted synthesis in creating novel this compound analogs. By modifying the chemical structure, scientists can develop potent and selective molecules for a wide array of research applications, from probing biological pathways to developing potential therapeutic leads. nih.govresearchgate.net
Analytical Techniques for the Detection and Characterization of S Bromophenyl Cysteine
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation and purification of S-(Bromophenyl)cysteine from complex biological matrices or synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of this compound and its derivatives. nih.govgoogle.com This method allows for the efficient separation of isomers, such as o-, m-, and p-S-(bromophenyl)cysteine, which may be formed during metabolic processes. nih.gov In research involving the metabolism of bromobenzene (B47551), HPLC has been instrumental in isolating this compound isomers from liver proteins, often in conjunction with ion-exchange chromatography. nih.gov
Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. insights.bio For S-aryl cysteine derivatives, analytical methods using RP-HPLC can determine the purity of synthesized compounds, distinguishing the main product from starting materials and by-products. google.com For instance, the purity of synthesized N-CBZ S-phenyl-L-cysteine methyl ester was successfully assayed using HPLC, demonstrating its capability in quantitative analysis. google.com The development of stability-indicating RP-HPLC methods is also crucial, especially when studying the compound in complex environments like cell culture media. insights.bio The detection is often performed using a UV detector, as the aromatic bromophenyl group provides a strong chromophore. sielc.com
Table 1: Example HPLC Conditions for Analysis of Cysteine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Mixed-mode Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Analytes | Cysteine and Cystine | sielc.com |
This table presents a general method for related amino acids, illustrating typical parameters.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the characterization of complex biomolecules, including this compound conjugates. nih.govbohrium.com This hyphenated technique is particularly valuable in the analysis of antibody-drug conjugates (ADCs), where cytotoxic drugs are often linked to monoclonal antibodies via cysteine residues. nih.govlabrulez.com The principles applied in ADC characterization are directly relevant to identifying how this compound may conjugate with larger biomolecules like proteins.
LC-HRMS provides not only separation but also accurate mass measurements, which helps in confirming the identity of the conjugate and determining the drug-to-antibody ratio (DAR) in ADCs. bohrium.com For cysteine-linked conjugates, LC-HRMS can identify different species based on the number of attached molecules. nih.govbohrium.com The method can be applied to samples from in vitro and in vivo studies to assess stability and metabolism. nih.gov By employing specific data acquisition strategies, such as data-independent all-ion fragmentation (AIF), detailed structural information about the conjugate and any potential metabolites can be obtained in a single analysis. nih.gov
Spectrometric Characterization
Spectrometric methods provide detailed structural information, enabling the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, as well as the aliphatic protons of the cysteine backbone (α-CH, β-CH₂). The chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern (ortho, meta, or para) of the bromine atom.
¹³C-NMR provides information on the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons (including the carbon attached to bromine and the carbon attached to sulfur) and the aliphatic carbons of the cysteine moiety (carboxyl, α-carbon, and β-carbon).
Table 2: Example ¹H-NMR Data for the Related Compound S-phenyl-L-cysteine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Ph-H (aromatic) | 7.21–7.39 | multiplet | nih.gov |
| α-CH | 3.13 | doublet | nih.gov |
| β-CH₂ | 2.81, 2.88 | doublet of doublets, doublet | nih.gov |
Solvent: D₂O. This data is for S-phenyl-L-cysteine and serves as an illustrative example.
Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govebi.ac.uk It provides the mass-to-charge ratio (m/z) of the ionized compound. High-resolution mass spectrometry can yield a highly accurate mass measurement, allowing for the determination of the molecular formula. ebi.ac.uk The monoisotopic mass of S-(4-bromophenyl)-L-cysteine is 274.96156 Da. ebi.ac.uk This technique is also used to identify fragments of the molecule, which can further aid in structural confirmation.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully used for the analysis of non-volatile and thermally labile compounds like amino acids and their derivatives. nii.ac.jp It is particularly useful for sulfur-containing amino acids, where conventional electron ionization (EI) methods often fail to produce a detectable molecular ion peak. nii.ac.jp
In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or dithiodiethanol (DTDE), and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). nii.ac.jp This process causes the analyte molecules to be sputtered into the gas phase as ions, typically as protonated molecules [M+H]⁺. nii.ac.jp Studies have shown that for cystine derivatives, using a DTDE matrix provides superior results, yielding a high abundance of the [M+H]⁺ ion with minimal fragmentation. nii.ac.jp This allows for the accurate determination of the molecular weight of cysteine derivatives. nii.ac.jp Historically, FAB was one of the ionization methods used for the analysis of peptides and protein fragments before being largely superseded by techniques like electrospray ionization (ESI). nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| o-S-(bromophenyl)cysteine |
| m-S-(bromophenyl)cysteine |
| p-S-(bromophenyl)cysteine |
| Bromobenzene |
| N-CBZ S-phenyl-L-cysteine methyl ester |
| S-phenyl-L-cysteine |
| Cysteine |
| Cystine |
| Xenon |
| Argon |
| Glycerol |
Mass Spectrometry (MS)
Mass Defect Labeling for Cysteine-Containing Peptides
Mass defect labeling is an advanced mass spectrometry-based technique that improves the identification of peptides in shotgun proteomics. nih.govnih.gov This method relies on the derivatization of specific amino acid residues, such as cysteine, with a reagent that introduces elements with a significant mass defect. nih.govnih.gov The mass defect of an element is the difference between its exact mass and its nominal mass (the integer mass number). researchgate.net By tagging a peptide with such a reagent, its mass-to-charge ratio is shifted in the mass spectrum to a region with less interference, facilitating its detection and identification. researchgate.net
A notable reagent used for this purpose is 2,4-dibromo-(2'-iodo)acetanilide. nih.govnih.gov This reagent specifically reacts with the sulfhydryl group of cysteine residues. The introduction of two bromine atoms is particularly advantageous due to bromine's large mass defect. researchgate.net This derivatization results in a significant change in the mass defect of the cysteine-containing peptide, which aids in its specific identification. nih.govnih.gov Furthermore, the characteristic isotopic pattern of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, provides an additional signature for identifying the labeled peptides. nih.govresearchgate.net
While this technique has been demonstrated for general cysteine-containing peptides, its application to peptides endogenously containing this compound presents a unique scenario. Since this compound already contains a bromine atom, the peptide would inherently possess a distinct mass defect and isotopic signature. The principles of mass defect labeling could still be applied, for instance, by targeting other reactive residues in the peptide to further shift its mass and enhance its detection in complex mixtures. The primary benefit of this technique is the enhanced specificity and detectability of low-abundance peptides that may otherwise be obscured by the chemical noise in a mass spectrum. researchgate.net
The table below illustrates the concept of mass defect and how derivatization with a mass defect labeling reagent can alter the mass of a hypothetical peptide containing this compound.
| Compound/Peptide | Nominal Mass (Da) | Exact Mass (Da) | Mass Defect (mDa) |
| This compound | 276 | 274.96156 | -38.44 |
| Hypothetical Peptide (e.g., Gly-Cys(Bromophenyl)-Ala) | 421 | 419.0147 | -14.3 |
| Mass Defect Label (2,4-dibromo-(2'-iodo)acetanilide) | 508 | 506.7594 | -240.6 |
| Labeled Hypothetical Peptide | 929 | 925.7741 | -254.9 |
Note: The values for the hypothetical peptide are illustrative and the exact mass and mass defect would depend on the specific amino acid sequence.
Isotopic Labeling Strategies in Metabolic Studies
Isotopic labeling is a powerful tool for elucidating the metabolic fate of compounds in biological systems. doi.org This strategy involves the use of stable isotopes, such as 2H (deuterium), 13C, and 15N, to "label" a molecule of interest. jpt.com When introduced into a biological system, the labeled compound and its metabolites can be traced and distinguished from their unlabeled counterparts by mass spectrometry, owing to the mass difference imparted by the heavy isotopes. nih.gov
In the context of this compound, which is a known metabolite of the industrial solvent bromobenzene, isotopic labeling can be employed in several ways to study its formation and subsequent metabolic pathways. nih.gov One inherent isotopic labeling strategy leverages the natural isotopic distribution of bromine. Bromine has two stable isotopes, 79Br and 81Br, that occur in almost equal abundance. This creates a characteristic doublet signal in the mass spectrum for any bromine-containing molecule, which can be used to identify bromobenzene metabolites, including this compound adducts to proteins. nih.gov The visual recognition of this bromine isotope pattern can significantly facilitate the selection of peaks for further fragmentation analysis (MS/MS) to confirm the structure of the adducted peptide. nih.gov
Beyond utilizing the natural bromine isotopes, targeted isotopic labeling studies can provide more detailed metabolic information. For instance, by administering bromobenzene labeled with stable isotopes (e.g., 13C6-bromobenzene or deuterated bromobenzene), researchers can track the incorporation of the labeled phenyl group into cysteine to form this compound. springernature.com This allows for the unambiguous identification of metabolites derived from bromobenzene and can help quantify their formation rates.
Conversely, labeled cysteine (e.g., 13C3-cysteine or 15N-cysteine) can be used to trace its conjugation with bromobenzene metabolites. beilstein-journals.org Such studies can reveal the dynamics of the glutathione (B108866) conjugation pathway, which is a key detoxification route for reactive electrophiles generated from bromobenzene metabolism, leading to the formation of this compound derivatives. nih.gov
The data gathered from these isotopic labeling experiments are crucial for understanding the mechanisms of toxicity of compounds like bromobenzene and for identifying the specific proteins that are targeted by its reactive metabolites. nih.gov
The following table summarizes various isotopic labeling strategies and their potential applications in the metabolic studies of this compound.
| Isotopic Labeling Strategy | Labeled Precursor | Analytical Technique | Research Application |
| Natural Isotope Signature | Unlabeled Bromobenzene | Mass Spectrometry (MS, MS/MS) | Identification of bromine-containing metabolites, including this compound protein adducts. nih.gov |
| Stable Isotope Labeling | 13C- or 2H-labeled Bromobenzene | LC-MS, GC-MS | Tracing the metabolic fate of the bromophenyl group and quantifying the formation of this compound. |
| Stable Isotope Labeling | 13C- or 15N-labeled Cysteine/Glutathione | LC-MS, NMR | Investigating the kinetics of glutathione conjugation and the formation of mercapturic acid derivatives of this compound. nih.gov |
| Metabolic Labeling (SILAC) | 13C- and/or 15N-labeled amino acids | Quantitative Proteomics (LC-MS/MS) | Quantifying changes in protein adduction by this compound under different conditions. nih.gov |
Mechanistic Investigations of S Bromophenyl Cysteine Conjugation and Biotransformation
Enzymatic Mechanisms of S-conjugate Formation
The formation of S-(bromophenyl)cysteine is a multi-step process initiated by the conjugation of an electrophilic metabolite of bromobenzene (B47551) with glutathione (B108866) (GSH). This initial conjugation is a critical detoxification step, primarily catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). frontiersin.orgtandfonline.com The resulting glutathione S-conjugate then undergoes sequential enzymatic hydrolysis to yield the corresponding cysteine S-conjugate. nih.govresearchgate.net
Glutathione S-transferase Catalysis and Substrate Specificity
Glutathione S-transferases (GSTs) are a diverse group of enzymes that play a central role in the detoxification of a wide array of xenobiotics, including metabolites of bromobenzene. frontiersin.orgkoreascience.kr These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates, such as the reactive epoxide intermediate of bromobenzene. tandfonline.comepa.gov GSTs are highly specific for glutathione as the nucleophile but exhibit broad and often overlapping substrate specificities for their electrophilic counterparts. nih.gov The binding of GSH to the active site of GST facilitates the ionization of its thiol group to the more nucleophilic thiolate anion (GS-), enhancing its reactivity towards electrophiles. nih.gov
The substrate specificity of GSTs is a key determinant in the efficiency of this detoxification pathway. Different GST isoenzymes, which are classified into several classes (e.g., Alpha, Mu, Pi), exhibit varying affinities for different electrophilic substrates. nih.govnih.gov This diversity allows the organism to handle a wide range of xenobiotics. For instance, while many GSTs can catalyze the conjugation of the standard substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), their efficiencies with other substrates, like bromobenzene metabolites, can vary significantly. nih.govmdpi.com
| Enzyme/Protein | Role in this compound Formation | Research Findings |
| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of bromobenzene metabolites with glutathione. frontiersin.orgtandfonline.com | Cytosolic GSTs, especially isoenzymes 1-1, 3-4, and 4-4/5-5, bind to bromobenzene metabolites, acting as scavenger proteins without loss of catalytic activity. nih.gov |
| Cytochrome P-450 | Oxidizes bromobenzene to its reactive epoxide intermediate. koreascience.krepa.gov | This initial oxidation is a prerequisite for glutathione conjugation. epa.gov |
| γ-Glutamyltransferase (GGT) | Hydrolyzes the γ-glutamyl bond of the glutathione S-conjugate. nih.govresearchgate.net | This is the first step in the conversion of the glutathione conjugate to the cysteine conjugate. nih.govoup.com |
| Dipeptidases | Cleave the cysteinyl-glycine bond of the intermediate conjugate. nih.govresearchgate.net | Enzymes like aminopeptidase (B13392206) N and cysteinylglycine (B43971) dipeptidase are involved in this final hydrolysis step. nih.govnih.gov |
Role of Enzymes in Hydrolysis of Glutathione S-conjugates
Following the formation of the S-(bromophenyl)glutathione conjugate, a series of hydrolytic enzymes act to sequentially break it down into this compound. This part of the mercapturic acid pathway involves the cleavage of two peptide bonds. nih.govresearchgate.net
The first step is catalyzed by γ-glutamyltransferase (GGT) , an ectoenzyme that is primarily located on the outer surface of cell membranes. frontiersin.orgnih.gov GGT cleaves the γ-glutamyl bond between the glutamate (B1630785) and cysteine residues of the glutathione conjugate, releasing glutamate. nih.govoup.com This reaction can occur through hydrolysis, where water is the acceptor of the γ-glutamyl group, or through transpeptidation, where the γ-glutamyl group is transferred to an acceptor amino acid or peptide. frontiersin.orgoup.com In vivo, the hydrolytic activity of GGT is predominant. nih.gov
The resulting dipeptide, S-(bromophenyl)cysteinyl-glycine, is then a substrate for various dipeptidases . nih.govresearchgate.net These enzymes, which include aminopeptidase N (APN) and cysteinylglycine dipeptidase, cleave the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine. nih.govnih.gov This final hydrolytic step yields this compound. nih.gov The formation of the cysteine S-conjugate can occur both extracellularly and intracellularly, as there are transporters for dipeptides and tripeptides on cell membranes. nih.gov
Beta-Lyase Mediated Cleavage of the C-S Bond in Cysteine Conjugates
The cysteine S-conjugates formed, such as this compound, can undergo a critical bioactivation step catalyzed by a group of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govresearchgate.net These enzymes cleave the carbon-sulfur (C-S) bond of the cysteine conjugate, leading to the formation of a reactive thiol, ammonia, and pyruvate (B1213749). researchgate.netgenome.jp
Factors Influencing Substrate Reactivity for Beta-Lyase
The reactivity of a cysteine S-conjugate as a substrate for β-lyase is significantly influenced by the chemical nature of the substituent attached to the sulfur atom. A key factor is the presence of a strong electron-withdrawing group on the substituent. researchgate.netnih.gov This electronic property facilitates the β-elimination reaction catalyzed by the enzyme.
For example, haloalkenylcysteines are potent substrates for β-lyase, and their metabolism via this pathway can lead to the formation of reactive and potentially toxic thiols. nih.gov The enzyme purified from the bacterium Fusobacterium varium demonstrates high substrate specificity for S-(p-bromophenyl)-L-cysteine and S-phenyl-L-cysteine, while showing lower activity towards S-methyl-L-cysteine and L-cysteine itself, highlighting the importance of the aromatic substituent. jst.go.jp
The pH of the environment also plays a role in enzyme activity. For instance, rat and human glutamine transaminase K (GTK), which exhibits β-lyase activity, has an optimal pH of around 8.5 for this reaction. nih.gov
Role of Pyridoxal (B1214274) 5′-Phosphate (PLP) in Beta-Lyase Activity
Cysteine S-conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes. researchgate.netwikipedia.org PLP, the active form of vitamin B6, acts as a coenzyme and is essential for the catalytic activity of these enzymes. wikipedia.orgmdpi.com The mechanism involves the formation of a Schiff base (an external aldimine) between the amino group of the cysteine S-conjugate substrate and the aldehyde group of PLP, which is itself linked to a lysine (B10760008) residue in the enzyme's active site (internal aldimine). wikipedia.orgacs.org
Theoretical and Computational Studies of Cysteine Conjugation Pathways
Theoretical and computational methods are increasingly being used to investigate the thermodynamics and kinetics of cysteine conjugation reactions. These studies provide valuable insights into the reactivity of different chemical reagents towards cysteine residues and help in the design of more efficient and selective conjugation strategies. nih.govresearchgate.net
For instance, calculations of the Gibbs free energy of activation (ΔG≠) have been used to predict the reactivity of various electrophiles with the thiolate form of cysteine. nih.gov Such studies have identified that certain quaternized pyridiniums are significantly more reactive than their non-quaternized counterparts, leading to much faster conjugation rates. nih.gov These computational predictions have been validated by experimental measurements of second-order rate constants (k2). nih.gov
Quantum Chemical Calculations of Reaction Barriers
Quantum chemical calculations, particularly those employing Density Functional Theory (D-F-T), are powerful tools for elucidating the energetics of chemical reactions, including the formation of S-aryl cysteine conjugates. rsc.orgnih.govfiveable.me These computational methods allow for the mapping of potential energy surfaces, which describe the energy of a molecular system as the positions of its atoms change. pennylane.ai From these surfaces, key kinetic parameters such as activation energy barriers (Ea or ΔG‡) can be determined. fiveable.mepennylane.ai The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. pennylane.ai
While specific quantum chemical data for this compound formation is not extensively detailed in readily available literature, valuable insights can be drawn from computational studies on analogous Nucleophilic Aromatic Substitution (SNAr) reactions involving thiols and halogenated or otherwise activated aromatic rings. These studies investigate the transition state energies and the stability of intermediates, such as the Meisenheimer complex, which are central to the SNAr mechanism. researchgate.netmdpi.com
For example, D-F-T calculations on the SNAr reaction of various inhibitors with cysteine proteases reveal how the electronic nature of the aromatic ring influences the reaction barrier. mdpi.com For a series of substituted arenes reacting with a model cysteine residue, the energy barrier for the initial nucleophilic attack (TS1) and the subsequent stability of the σ-complex vary significantly with the electron-withdrawing capacity of the substituents. mdpi.com Similarly, computational studies on the reaction of 2-bromopyridine (B144113) with thiophenol show that solvent and catalyst presence can significantly lower the transition state energy. niscpr.res.in Water, acting as a catalyst, was found to lower the transition state energy by 5.58 kcal/mol through hydrogen bonding. niscpr.res.in
The table below presents data from D-F-T calculations for several SNAr reactions involving thiolates and activated aromatic systems, illustrating the typical energy barriers involved. These values, while not specific to this compound, provide a quantitative framework for understanding the energetics of its formation.
| Reactants | Methodology | Calculated Barrier (TS1) | Reference |
|---|---|---|---|
| Pentafluoropyridine + Benzylthiolate | DFT | 67.96 kJ/mol | chemrxiv.org |
| 2-Methylsulfonylpyrimidine + Methanethiolate | ωB97XD/6-31+G(d,p) | ~12 kcal/mol (~50 kJ/mol) | researchgate.net |
| Fluorine- and nitro-substituted arene + Rhodesain (Cys residue) | DFT | +23 kJ/mol | mdpi.com |
| 2-Bromomethyl-1,3-thiaselenole + 1,3-Benzothiazole-2-thiol | B3LYP/6-311+G(d,p) | 30.3 kcal/mol (~127 kJ/mol) | mdpi.com |
This table is interactive. Click on headers to sort.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Cysteine-Perfluoroarylation
The conjugation of cysteine to an aromatic ring, such as in the formation of this compound, often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is particularly relevant for reactions involving electron-deficient aryl halides, like perfluoroarenes. Current time information in Edmonton, CA. The SNAr pathway is generally characterized by two principal mechanistic routes: a stepwise (or addition-elimination) mechanism and a concerted mechanism. frontiersin.orgacs.org
The classical stepwise SNAr mechanism involves two steps. nih.gov First, the nucleophile—in this case, the thiolate anion of cysteine—attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. mdpi.com In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. rsc.org For this mechanism to be favorable, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. Current time information in Edmonton, CA.
Alternatively, some SNAr reactions can proceed through a concerted (CSNAr) pathway, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. acs.orgscispace.com Studies suggest that the mechanism can exist on a spectrum between fully stepwise and fully concerted, sometimes described as a borderline mechanism. frontiersin.orgnih.govrsc.org The specific pathway taken depends on the nature of the aryl halide, the nucleophile, the leaving group, and the reaction conditions. acs.org
Perfluoroarylation of cysteine is a prime example of an SNAr reaction. The high electronegativity of the fluorine atoms makes the perfluorinated aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack by the cysteine thiolate. Research has demonstrated that reagents like hexafluorobenzene (B1203771) (HFB) and decafluorobiphenyl (B1670000) (DFBP) react chemoselectively with cysteine residues under mild conditions.
Key findings in the study of cysteine-perfluoroarylation via SNAr mechanisms are summarized below:
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Requirement for EWGs | SNAr reactions require strong electron-withdrawing groups (e.g., -F, -NO₂) on the aromatic ring to increase electrophilicity and stabilize the Meisenheimer complex. | Limits the scope of aryl halides that can be used. Perfluoroarenes are excellent substrates. | Current time information in Edmonton, CA. |
| Stepwise vs. Concerted | The reaction can proceed via a two-step addition-elimination pathway (forming a Meisenheimer intermediate) or a single-step concerted pathway. | The mechanism can be borderline, influenced by the reactants and conditions. Concerted mechanisms allow for the use of less electron-deficient arenes. | frontiersin.orgacs.org |
| Cysteine Nucleophilicity | The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form, enabling efficient attack on activated aryl halides. | Allows for high chemoselectivity in protein modification, targeting cysteine over other nucleophilic residues. | Current time information in Edmonton, CA. |
| "π-clamp" Acceleration | A specific four-residue peptide sequence (Phe-Cys-Pro-Phe) was found to accelerate cysteine perfluoroarylation over 1000-fold. | Demonstrates that local protein/peptide environment can dramatically enhance SNAr reaction rates. | Current time information in Edmonton, CA. |
This table is interactive. Click on headers to sort.
S Bromophenyl Cysteine As a Probe in Metabolic and Enzymatic Studies
Use as a Substrate for Cysteine S-conjugate β-lyase Characterization
S-(Bromophenyl)cysteine serves as a valuable substrate for the characterization of Cysteine S-conjugate β-lyase (EC 4.4.1.13), a key enzyme in xenobiotic metabolism. creative-enzymes.comnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the cleavage of the carbon-sulfur (C-S) bond in a variety of L-cysteine S-conjugates. creative-enzymes.comuniprot.orgresearchgate.net The reaction converts the cysteine conjugate into a thiol, pyruvate (B1213749), and ammonia. creative-enzymes.comnih.gov
The utility of S-(aryl)cysteines, such as S-(p-bromophenyl)-L-cysteine, in enzymatic assays is due to their ability to be cleaved by β-lyases. nih.govresearchgate.net Studies have shown that Cysteine S-conjugate β-lyase can act on a wide range of aromatic conjugates. creative-enzymes.com For instance, research on a C-S lyase isolated from Corynebacterium striatum demonstrated that the enzyme could cleave S-(4-bromophenyl)-cysteine, but not its N-acetylated or glutathione-conjugated counterparts, highlighting the substrate specificity of the enzyme. researchgate.net This specificity is crucial for understanding its physiological role. The enzymatic reaction involves a β-elimination, releasing the thiol (bromophenol in this case) and an unstable enamine product which then hydrolyzes to pyruvate and ammonia. creative-enzymes.comnih.gov
In some metabolic pathways, S-(p-bromophenyl)-L-cysteine can also be a substrate for cysteine-conjugate transaminase (EC 2.6.1.75). wikipedia.orgontosight.ai This enzyme catalyzes the transfer of an amino group from S-(4-bromophenyl)-L-cysteine to 2-oxoglutarate, yielding S-(4-bromophenyl)mercaptopyruvate and L-glutamate. wikipedia.org This represents an alternative metabolic fate to the β-lyase pathway.
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
|---|---|---|---|
| Cysteine S-conjugate β-lyase | S-(Bromophenyl)-L-cysteine, H₂O | Bromothiophenol, Pyruvate, NH₃ | C-S Bond Cleavage (β-elimination) |
| Cysteine-conjugate transaminase | S-(4-bromophenyl)-L-cysteine, 2-Oxoglutarate | S-(4-bromophenyl)mercaptopyruvate, L-Glutamate | Transamination |
Application in Studying Xenobiotic Metabolic Pathways
This compound and its derivatives are instrumental in elucidating xenobiotic metabolic pathways, particularly the mercapturic acid pathway. tandfonline.com This pathway is a major route for the detoxification of electrophilic compounds. tandfonline.comnih.gov A classic example is the metabolism of bromobenzene (B47551), a model hepatotoxin. tandfonline.com
The metabolic processing of bromobenzene involves its initial oxidation by cytochrome P450 enzymes to form reactive electrophiles like bromobenzene-3,4-oxide. tandfonline.comacs.org This epoxide is then conjugated with glutathione (B108866) (GSH). Following this, sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues yields the corresponding cysteine S-conjugate, this compound. tandfonline.comnih.gov This cysteine conjugate can then be N-acetylated to form the final excretable mercapturic acid, S-(4-bromophenyl)mercapturic acid. tandfonline.com
However, the cysteine S-conjugate is a critical branch point. While it can be detoxified via N-acetylation, it can also be bioactivated by Cysteine S-conjugate β-lyase, as discussed previously. nih.govtandfonline.comnih.gov This bioactivation can generate reactive thiols that may lead to toxicity if they are not further metabolized and excreted. nih.govresearchgate.net Therefore, studying the formation and fate of this compound provides crucial insights into the balance between detoxification and bioactivation in xenobiotic metabolism. nih.govtandfonline.com
Investigation of Protein Alkylation and Covalent Adduct Formation
The formation of covalent adducts between reactive metabolites and cellular proteins is a critical event in chemical-induced toxicity. acs.orgacs.org this compound has been central to investigating these processes, particularly in the context of bromobenzene-induced liver injury.
Direct evidence for the alkylation of proteins by bromobenzene metabolites has been established through the isolation and identification of this compound isomers from the liver proteins of rats treated with bromobenzene. nih.govacs.orgacs.org Following administration of bromobenzene, liver proteins are hydrolyzed, and the resulting amino acids are analyzed. nih.govacs.org
Using techniques like high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS), researchers have unambiguously identified S-(o-bromophenyl)cysteine, S-(m-bromophenyl)cysteine, and S-(p-bromophenyl)cysteine in these hydrolysates. acs.orgacs.org The para-isomer is typically the most abundant, which is consistent with the metabolism of bromobenzene primarily through the 3,4-oxide intermediate. acs.org The identification of these adducts confirms that sulfhydryl groups of cysteine residues within proteins are major targets for alkylation by reactive bromobenzene metabolites in vivo. acs.orgacs.org
To aid in the detection and isolation of these specific protein adducts, polyclonal antibodies have been developed that recognize S-(p-bromophenyl)cysteine moieties. acs.orgacs.org These antibodies have been used in Western blot analyses to identify specific liver proteins that are adducted by bromobenzene metabolites, such as hydrolase B, a nonspecific esterase. acs.orgacs.org
| Xenobiotic | Adduct Identified in Protein Hydrolysate | Significance |
|---|---|---|
| Bromobenzene | S-(o-bromophenyl)cysteine | Evidence of protein alkylation by bromobenzene-2,3-oxide (B1229446). acs.org |
| Bromobenzene | S-(m-bromophenyl)cysteine | Evidence of protein alkylation by bromobenzene epoxides. acs.org |
| Bromobenzene | S-(p-bromophenyl)cysteine | Major adduct, indicating alkylation by bromobenzene-3,4-oxide. acs.org |
The formation of cysteine-linked adducts on proteins occurs when nucleophilic amino acid residues, primarily the thiol group of cysteine, are attacked by electrophilic metabolites. creative-proteomics.commdpi.com In the case of bromobenzene, two main classes of reactive metabolites are responsible for protein alkylation: epoxides and quinones. acs.orgacs.org
Alkylation by Epoxides : Cytochrome P450-mediated oxidation of bromobenzene produces bromobenzene-2,3-oxide and bromobenzene-3,4-oxide. acs.orgacs.org These epoxides are electrophilic and can directly arylate the nucleophilic sulfhydryl side chain of cysteine residues on proteins, forming a stable this compound adduct and a covalent bond. acs.orgacs.org This mechanism is supported by the identification of ortho- and para-bromophenylcysteine adducts in liver proteins. acs.org
Alkylation by Quinones : Further metabolism of bromobenzene can lead to the formation of bromohydroquinones, which can be oxidized to highly reactive bromobenzoquinones. acs.orgnih.gov These quinones are potent electrophiles that readily react with protein sulfhydryl groups via a Michael-type addition. researchgate.netresearchgate.net Studies have shown that alkylation of protein sulfur nucleophiles by quinone metabolites is significantly more extensive than their alkylation by the epoxides. acs.org
The formation of these covalent adducts can alter protein structure and function, leading to enzyme inactivation, disruption of cellular processes, and ultimately contributing to the cytotoxic effects of the parent xenobiotic. nih.govnih.gov The study of this compound adducts is therefore fundamental to understanding the molecular mechanisms of chemical toxicity. acs.org
Structure Activity Relationships Sar in S Bromophenyl Cysteine Research
Influence of Aromatic Substitution on Conjugation and Metabolism
The process of forming S-aryl cysteine derivatives, including S-(Bromophenyl)cysteine, often involves the arylation of a cysteine thiol group. The nature and position of substituents on the aromatic ring, such as the bromo group, play a critical role in the kinetics and stability of this conjugation, primarily through a mechanism known as nucleophilic aromatic substitution (SNAr).
For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered susceptible to attack by a nucleophile like the cysteine thiol. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) on the aryl halide. nih.govwikipedia.org Groups such as nitro (-NO2), fluoro (-F), and sulfonyl (-SO3R) are effective activators, particularly when positioned ortho or para to the halide leaving group. nih.govwikipedia.orgresearchgate.net These EWGs increase the electrophilicity of the carbon atom attached to the leaving group and help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govwikipedia.org
Research into cysteine-specific arylation has shown that adjusting the electronic properties of the aryl group can tune the reactivity and even the reversibility of the resulting conjugate. For instance, the introduction of an electron-withdrawing group into arylation reagents has been shown to improve the regeneration of native peptides from their modified forms, indicating a direct influence on the stability of the carbon-sulfur bond. Furthermore, studies on various aryl thioethers demonstrated that electron-withdrawing groups generally increased the reaction efficiency of peptide modification, while electron-donating groups had the opposite effect. rsc.org This principle allows for the design of S-aryl cysteine conjugates with specific stability profiles.
The metabolism of these compounds is also heavily influenced by the aromatic structure. In vitro studies using rat hepatocytes have shown that S-(p-bromophenyl)-L-cysteine sulphoxide is enzymatically metabolized by cysteine conjugate β-lyases. nih.gov This metabolic process cleaves the carbon-sulfur bond, leading to the formation of p-bromothiophenol and S-(p-bromophenyl)-L-cysteine. nih.gov This pathway highlights how the S-aryl linkage is a key site for metabolic activity, which can lead to the generation of reactive thiol intermediates. nih.gov
| Aryl Group Characteristic | Influence on SNAr Reaction | Example Substituents | Effect on Conjugate Stability/Metabolism |
|---|---|---|---|
| Strong Electron-Withdrawing Group (EWG) | Activates the ring, increases reaction rate | Nitro (-NO2), Fluoro (-F), Sulfonyl (-SO3R) | Can influence the stability of the C-S bond, making it a target for metabolic enzymes like β-lyases. |
| Electron-Donating Group (EDG) | Deactivates the ring, decreases reaction rate | Alkoxy (-OR), Amino (-NR2) | Generally leads to more stable C-S bonds that are less susceptible to cleavage. |
| Position of Substituent | Ortho/para positions provide greater activation via resonance stabilization | p-Nitrochlorobenzene vs. m-Nitrochlorobenzene | The position of the group can affect enzyme recognition and the rate of metabolism. |
Stereochemical Considerations in S-aryl Cysteine Derivatives
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity for many chiral compounds, including S-aryl cysteine derivatives. Since these molecules contain at least one chiral center (the α-carbon of the cysteine moiety), they exist as different stereoisomers (enantiomers or diastereomers). These isomers can exhibit profoundly different interactions with biological targets such as enzymes and receptors, which are themselves chiral.
Generally, stereochemistry has a significant impact on a drug's action by affecting target binding, distribution, and metabolism. Research on nature-inspired S-aryl cysteine derivatives has underscored the importance of chirality. For example, in a study of 3-Br-acivicin, a complex molecule containing an S-cysteine-like fragment, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. This suggests that biological targets, such as transport systems or enzymes, can distinguish between different stereoisomers. The enhanced activity of the (5S, αS) isomers was hypothesized to be due to stereoselective uptake by an L-amino acid transport system, which is known to mediate the permeability of the parent compound, acivicin.
This stereoselectivity is a common theme in pharmacology. The precise spatial orientation of functional groups on a molecule determines how well it can fit into the binding site of a protein. An incorrect orientation can prevent optimal binding, leading to reduced or no biological effect. In the case of S-aryl cysteine derivatives, the orientation of the amino acid portion relative to the aryl group can be crucial for recognition by metabolic enzymes or target proteins.
| Compound Isomer | Stereochemistry | IC50 (µM) - D10 strain | IC50 (µM) - W2 strain |
|---|---|---|---|
| 1a | (5S, αS) | 0.17 ± 0.01 | 0.12 ± 0.01 |
| 1b | (5R, αS) | > 25 | > 25 |
| 1c | (5S, αR) | > 25 | > 25 |
| 1d | (5R, αR) | > 25 | > 25 |
Structural Modifications for Enhanced Biological Activity in Related Cysteine Derivatives
The core structure of S-aryl cysteine derivatives provides a versatile scaffold for structural modifications aimed at enhancing biological activity, improving selectivity, or tuning pharmacokinetic properties. Research in bioconjugation and medicinal chemistry has explored various strategies to modify these molecules.
One common approach is the modification of the aryl ring itself, as discussed in section 7.1. Beyond simple substitution, the entire aryl skeleton can be changed. For instance, replacing a simple phenyl ring with a purine or pyrazolopyrimidine system can alter the molecule's properties, leading to conjugates with tunable stability. rsc.org This allows for the design of molecules that can be cleaved under specific biological conditions, potentially for drug delivery applications. rsc.org
Another strategy involves altering the method of conjugation to cysteine, which can expand the scope of possible aryl groups. While the SNAr mechanism is effective for electron-deficient rings, it is not suitable for electron-neutral or electron-rich aryl groups. nih.gov To overcome this limitation, researchers have employed organometallic palladium reagents to catalyze the S-arylation of cysteine. mit.edu This approach is less sensitive to the electronic nature of the aryl group, thereby broadening the range of possible structural modifications. nih.gov
Furthermore, site-specific modification can be achieved by engineering proteins to contain cysteine residues at specific locations. This "EnCys-mAb" strategy allows for the precise attachment of a drug or label to an antibody, creating homogeneous antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios. creative-biolabs.com Modifying the linker technology, such as using dibromomaleimide or bis-sulfone linkers, can also create more stable and structurally defined conjugates. creative-biolabs.com These advanced methods represent a significant step forward from less specific conjugation techniques, leading to therapeutics with improved properties.
| Modification Strategy | Description | Purpose/Advantage | Example Reagents/Methods |
|---|---|---|---|
| Aryl Skeleton Adjustment | Replacing the standard aryl ring (e.g., phenyl) with other aromatic or heteroaromatic systems. | To create conjugates with tunable stability and cleavability. | Purine and pyrazolopyrimidine-based thioethers. |
| Alternative Conjugation Chemistry | Using methods other than SNAr to form the C-S bond. | Allows for conjugation of electron-neutral and electron-rich aryl groups, expanding substrate scope. | Palladium-mediated S-arylation. |
| Site-Specific Engineering | Introducing cysteine residues at specific sites in a protein or peptide backbone. | Creates homogeneous bioconjugates with precise control over the modification site. | Engineered Cysteine Monoclonal Antibodies (EnCys-mAb). |
| Advanced Linker Technology | Using novel linkers to bridge cysteine residues. | Improves stability and structural integrity of the final conjugate. | Dibromomaleimide and bis-sulfone linkers. |
Q & A
Q. What are the established synthetic routes for S-(Bromophenyl)cysteine, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via nucleophilic substitution, where cysteine reacts with a brominated aromatic electrophile (e.g., bromophenyl derivatives). Key parameters include pH control (alkaline conditions favor thiolate ion formation), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature (moderate heating to 50–70°C balances reaction rate and side-product suppression). Post-synthesis, purification via ion-exchange chromatography or recrystallization is critical. Analytical validation using NMR (e.g., ¹³C/¹H for regioselectivity) and HPLC-MS ensures structural fidelity .
Q. How should researchers characterize the structural and purity profile of this compound?
A multi-technique approach is recommended:
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity.
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl group position) and FT-IR for functional group analysis (e.g., S-C bond stretching at ~600–700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns from bromine.
- Elemental Analysis : Quantify sulfur and bromine content to validate stoichiometry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from brominated byproducts (e.g., HBr gas).
- Waste Disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Contradictions often arise from variable experimental conditions (e.g., pH, temperature, or trace metal impurities). To address this:
- Controlled Replicates : Repeat experiments under strictly defined conditions (e.g., inert atmosphere for oxygen-sensitive reactions).
- Analytical Cross-Validation : Compare results across multiple techniques (e.g., TLC vs. HPLC for degradation studies).
- Meta-Analysis : Critically evaluate literature methods using tools like SciFinder or Web of Science to identify overlooked variables (e.g., solvent purity grades) .
Q. What experimental strategies can elucidate the mechanistic role of the bromophenyl group in this compound’s biological or chemical interactions?
- Isotopic Labeling : Use ²H/¹³C-labeled cysteine to track metabolic or catalytic pathways.
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of bromine on cysteine’s nucleophilicity.
- Comparative Studies : Synthesize analogs (e.g., S-Chlorophenyl or S-Methyl derivatives) to isolate bromine-specific effects in enzymatic assays .
Q. How can researchers design robust stability studies for this compound under varying storage or reaction conditions?
- Accelerated Degradation Tests : Expose the compound to stressors (e.g., UV light, elevated temperatures) and monitor degradation via HPLC.
- pH Profiling : Assess stability across pH 2–12 to identify optimal storage buffers.
- Long-Term Stability : Use sealed vials with inert gas (N₂/Ar) to prevent oxidation, with periodic sampling over 6–12 months .
Q. What methodologies ensure reproducibility when scaling up this compound synthesis for collaborative studies?
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via Design of Experiments (DoE) to optimize yield and purity.
- Batch Documentation : Maintain detailed lab notebooks with raw data (e.g., NMR spectra, chromatograms) and metadata (e.g., reagent lot numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
